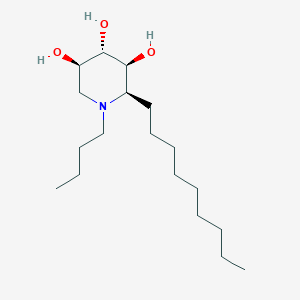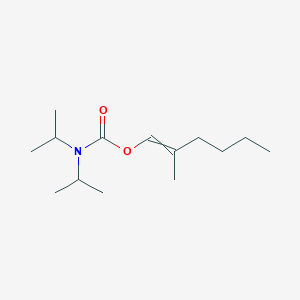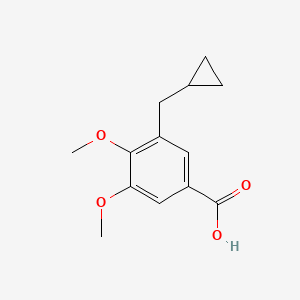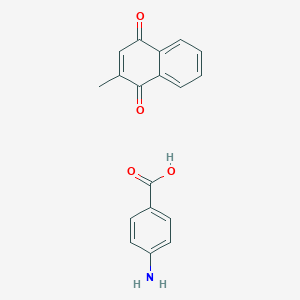
Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate is a synthetic organic compound that belongs to the class of purine derivatives It features a purine ring system substituted with a decylsulfanyl group at the 6-position and an ethyl acetate moiety at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the decylsulfanyl group and the ethyl acetate moiety. The key steps include:
Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Decylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with decylthiol in the presence of a base.
Esterification: The final step is the esterification of the purine derivative with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The decylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The purine ring can be reduced under catalytic hydrogenation conditions to yield dihydropurine derivatives.
Substitution: The ethyl acetate moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Carboxylic acid derivatives.
科学的研究の応用
Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential as a bioactive molecule with antiviral or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting purine metabolism.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The decylsulfanyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets. The ethyl acetate moiety may also play a role in modulating the compound’s pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Ethyl 2-(6-dodecylsulfanylpurin-9-yl)acetate: Similar structure with a longer alkyl chain.
Ethyl 2-(6-methylsulfanylpurin-9-yl)acetate: Similar structure with a shorter alkyl chain.
Ethyl 2-(6-ethoxysulfanylpurin-9-yl)acetate: Similar structure with an ethoxy group instead of a decylsulfanyl group.
Uniqueness
Ethyl 2-(6-decylsulfanylpurin-9-yl)acetate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The decylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The ethyl acetate moiety provides a balance between hydrophilicity and hydrophobicity, making it a versatile compound for various applications.
特性
CAS番号 |
646509-68-4 |
|---|---|
分子式 |
C19H30N4O2S |
分子量 |
378.5 g/mol |
IUPAC名 |
ethyl 2-(6-decylsulfanylpurin-9-yl)acetate |
InChI |
InChI=1S/C19H30N4O2S/c1-3-5-6-7-8-9-10-11-12-26-19-17-18(20-14-21-19)23(15-22-17)13-16(24)25-4-2/h14-15H,3-13H2,1-2H3 |
InChIキー |
VCSCHCINOFAYHE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)

![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)






![4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile](/img/structure/B12604781.png)
![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
